molecular formula C19H27NO B13853340 Pentazocine (1mg/ml in Methanol)

Pentazocine (1mg/ml in Methanol)

Cat. No.: B13853340
M. Wt: 285.4 g/mol
InChI Key: VOKSWYLNZZRQPF-SQJZIBIZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentazocine is synthesized through a series of chemical reactions involving the formation of a benzomorphan structure. The synthetic route typically involves the following steps:

    Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of pentazocine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pentazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pentazocine

Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of respiratory depression compared to pure mu agonists like morphine . Additionally, its combination with naloxone in formulations like Talwin NX helps prevent misuse and abuse .

Properties

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14?,18-,19-/m0/s1

InChI Key

VOKSWYLNZZRQPF-SQJZIBIZSA-N

Isomeric SMILES

CC1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O

Origin of Product

United States

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